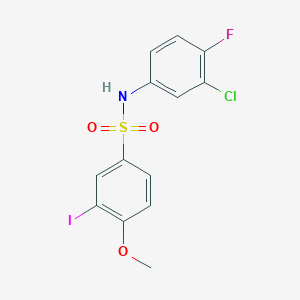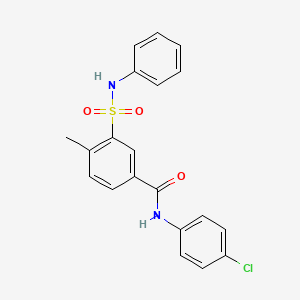![molecular formula C22H30N4O2 B3487323 1-[2-[4-(3-Methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea](/img/structure/B3487323.png)
1-[2-[4-(3-Methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea
Overview
Description
1-[2-[4-(3-Methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea is a complex organic compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. The presence of methoxy and methyl groups in its structure suggests potential biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(3-Methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea typically involves multiple steps. One common approach is to start with the piperazine derivative, which is then reacted with appropriate aryl halides under controlled conditions to introduce the methoxy and methyl groups. The final step involves the formation of the urea linkage through a reaction with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(3-Methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the urea linkage could produce corresponding amines.
Scientific Research Applications
1-[2-[4-(3-Methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacokinetic properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-[4-(3-Methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The methoxy and methyl groups can enhance the compound’s ability to cross cell membranes and reach its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cinepazide maleate
Uniqueness
1-[2-[4-(3-Methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties
Properties
IUPAC Name |
1-[2-[4-(3-methoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-7-4-5-8-19(17)24-22(27)23-11-12-25-13-15-26(16-14-25)20-9-6-10-21(28-3)18(20)2/h4-10H,11-16H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMMVFJROAEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=C(C(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B3487244.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B3487249.png)
![4-chlorophenyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B3487252.png)
![4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3487261.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3487278.png)
![N-(3-acetylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3487283.png)

![2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3487303.png)

![4-chlorophenyl 4-{[(4-anilino-4-oxobutanoyl)oxy]methyl}benzoate](/img/structure/B3487317.png)
![N-(2,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3487331.png)
![2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)ACETAMIDE](/img/structure/B3487340.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3487342.png)
